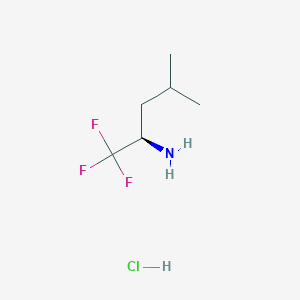

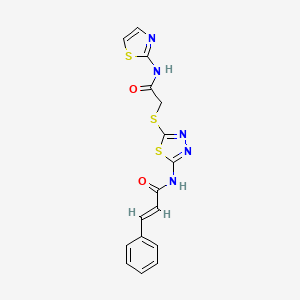

![molecular formula C19H15ClN2O B2714579 2-(2-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one CAS No. 478042-21-6](/img/structure/B2714579.png)

2-(2-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

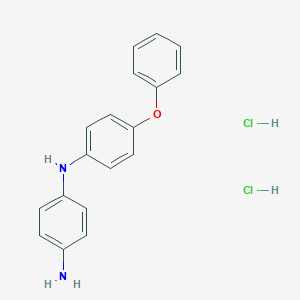

2-(2-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one is a chemical compound with the molecular formula C19H15ClN2O . It contains a total of 41 bonds, including 26 non-H bonds, 15 multiple bonds, 2 rotatable bonds, 3 double bonds, 12 aromatic bonds, 4 six-membered rings, 2 ten-membered rings, and 1 hydrazone .

Molecular Structure Analysis

The molecular structure of 2-(2-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one includes several interesting features. It has 41 total bonds, including 26 non-H bonds, 15 multiple bonds, 2 rotatable bonds, 3 double bonds, 12 aromatic bonds, 4 six-membered rings, 2 ten-membered rings, and 1 hydrazone .Physical And Chemical Properties Analysis

The molecular formula of 2-(2-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one is C19H15ClN2O . It has an average mass of 270.714 Da and a monoisotopic mass of 270.056000 Da .Applications De Recherche Scientifique

Photochemical Reactions and Synthetic Applications

Benzo[c]cinnoline derivatives, including compounds closely related to "2-(2-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one", have been a subject of interest due to their photochemical reactions. These reactions include cyclodehydrogenations of substituted azobenzenes to yield various benzo[c]cinnolines and their derivatives through photochemical processes. For instance, the photochemical cyclodehydrogenation in sulfuric acid has been shown to produce different substituted benzo[c]cinnolines, highlighting the potential for generating a wide range of chemical structures through photoinduced transformations (Badger, Drewer, & Lewis, 1964).

Mechanistic Insights into Photochemical Transformations

Research has also delved into the mechanisms behind the photochemical reactions leading to benzo[c]cinnoline formation. Studies have provided insights into the photochemical formation of carbazole from benzo[c]cinnoline, identifying intermediates and examining the role of protonated species in these transformations. This research not only advances our understanding of photochemistry but also opens up avenues for the synthesis of complex organic compounds through controlled photochemical reactions (Inoue, Hiroshima, & Miyazaki, 1979).

Synthetic Methodologies and Catalysis

In addition to photochemical applications, benzo[h]cinnolin-3(2H)-one derivatives have been explored for their synthetic utility. Isothiourea-catalyzed asymmetric formal [4 + 2] cycloadditions have been developed to generate functionalized derivatives with high diastereo- and enantioselectivities. Such methodologies underscore the potential of these compounds in asymmetric synthesis and catalysis, providing a route to compounds with significant stereochemical complexity (Zhang & Song, 2018).

Advanced Organic Synthesis and Chemical Diversity

The versatility of benzo[c]cinnoline derivatives is further illustrated by their role in complex organic synthesis. For example, reactions of substituted azobenzenes have led to the isolation and characterization of various benzo[c]cinnolines, showcasing the ability to introduce diverse functional groups and structural motifs. This chemical diversity is crucial for the exploration of new materials, pharmaceuticals, and advanced organic molecules (Lewis & Reiss, 1967).

Propriétés

IUPAC Name |

2-[(2-chlorophenyl)methyl]-5,6-dihydrobenzo[h]cinnolin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O/c20-17-8-4-2-6-15(17)12-22-18(23)11-14-10-9-13-5-1-3-7-16(13)19(14)21-22/h1-8,11H,9-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAMNWBLTRFSJJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=O)N(N=C2C3=CC=CC=C31)CC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-{[({5-[(2,4-dimethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate](/img/no-structure.png)

![3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2714500.png)

![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide](/img/structure/B2714503.png)

![N-[(4-ethyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2714506.png)

![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2714512.png)